molecular formula C14H11F2NO B172332 N-(2,5-difluorophenyl)-4-methylbenzamide CAS No. 104608-52-8

N-(2,5-difluorophenyl)-4-methylbenzamide

Cat. No.: B172332
CAS No.: 104608-52-8
M. Wt: 247.24 g/mol
InChI Key: OWMQLRUREHYSDK-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-methylbenzamide typically involves the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
  • 1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Uniqueness

N-(2,5-difluorophenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2,5-difluorophenyl)-4-methylbenzamide is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorinated phenyl group and a methyl-substituted benzamide moiety. Its molecular formula is C14H12F2NC_{14}H_{12}F_{2}N, indicating the presence of two fluorine atoms, one nitrogen atom, and one oxygen atom in its structure. The compound's unique characteristics may enhance its metabolic stability and bioavailability due to the fluorine substituents, which are known to influence the pharmacokinetic properties of organic molecules.

Synthesis Methods

Various synthetic routes can be employed to produce this compound. Common methods include:

  • Nucleophilic Substitution : Utilizing difluorinated aryl halides in reactions with amines.
  • Acylation Reactions : Involving acyl amidines through palladium-catalyzed aminocarbonylation reactions.
  • Multi-step Organic Reactions : These can include the formation of intermediates that eventually lead to the desired amide product.

Potential Therapeutic Applications

While specific biological activities for this compound have not been extensively documented in major scientific databases like PubChem, its structural analogs have been investigated for various pharmacological properties. Compounds with similar amide structures often exhibit:

  • Anticancer Activity : Structural analogs have shown potential in inhibiting tumor growth through mechanisms such as targeting specific cellular pathways or proteins involved in cancer progression.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound could be explored for antimicrobial applications.

Interaction Studies

Understanding how this compound interacts with biological receptors or enzymes is crucial for elucidating its therapeutic potential. Techniques such as:

  • Molecular Docking Simulations : These can predict binding affinities with target proteins.
  • Binding Assays : Experimental methods to quantify interactions between the compound and specific biological targets.

These studies could reveal insights into the mechanisms by which this compound exerts biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide context for understanding the potential activity of this compound. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
N-(2-fluorophenyl)-4-methylbenzamideC13H12FNContains one fluorine; potentially lower metabolic stability compared to difluorinated variants
N-(3-fluorophenyl)-4-methylbenzamideC13H12FNOne fluorine at position 3; different electronic properties affecting reactivity
N-(2,3-difluorophenyl)-2-fluorobenzamideC13H10F3NExhibits unique hydrogen bonding patterns influencing crystal structure

The positioning of fluorine atoms in these compounds may enhance specific interactions within biological systems while maintaining favorable physicochemical properties.

Case Studies and Research Findings

Recent studies have explored various aspects of compounds similar to this compound. For instance:

  • Kinesin Spindle Protein (KSP) Inhibitors : Research indicates that inhibitors targeting KSP may have a role in cancer treatment by disrupting mitotic processes in cancer cells. Although not directly related to our compound, this highlights the importance of exploring similar mechanisms in related compounds .
  • Antiproliferative Activity : Some analogs have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound could be investigated further for similar effects .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMQLRUREHYSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, p-toluic acid is converted to an acid chloride with thionyl chloride. The acid chloride is reacted with 2,5-difluoroaniline to form 4-methyl-2',5'-difluorobenzanilide (V). The compound (V) is then reacted with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphethane-2,4-disulfide (Lawesson's reagent) to form 4-methyl-2',5'-difluorobenzothioanilide (VI) which is then reacted with potassium tert-butoxide to form 2-(4-methylphenyl)-5-fluorobenzothiazole (VII). The compound (VII) is then reacted with a halogenating agent such as N-bromosuccinimide, N-chlorosuccinimide or bromine to form a compound (VIII). Finally, the compound (VIII) is reacted with an excess of triethyl phosphite to produce the compound of formula (IV)-1 in which Y is a fluorine atom.
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